molecular formula C27H26N4O3S B13431256 Axitinib N-Oxide Tetrahydropyranyl Ether

Axitinib N-Oxide Tetrahydropyranyl Ether

Número de catálogo: B13431256
Peso molecular: 486.6 g/mol
Clave InChI: AIMSUHVXJWEWAK-NTCAYCPXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Axitinib N-Oxide Tetrahydropyranyl Ether is a derivative of axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). Axitinib is primarily used in the treatment of advanced renal cell carcinoma. The N-oxide and tetrahydropyranyl ether modifications are designed to enhance the compound’s pharmacokinetic properties and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Axitinib N-Oxide Tetrahydropyranyl Ether involves multiple steps, starting from axitinib. The key steps include the oxidation of axitinib to form the N-oxide derivative, followed by the protection of the hydroxyl group with a tetrahydropyranyl (THP) group. The reaction conditions typically involve the use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for the N-oxide formation and dihydropyran (DHP) in the presence of an acid catalyst for the THP protection .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Axitinib N-Oxide Tetrahydropyranyl Ether can undergo various chemical reactions, including:

    Oxidation: The N-oxide group can be further oxidized under specific conditions.

    Reduction: The N-oxide group can be reduced back to the parent amine.

    Substitution: The THP group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogenation catalysts.

    Substitution: Acidic or basic conditions can be used to remove or replace the THP group.

Major Products

Aplicaciones Científicas De Investigación

Axitinib N-Oxide Tetrahydropyranyl Ether has several scientific research applications:

    Chemistry: Used as a reference material in analytical chemistry for method development and validation.

    Biology: Studied for its effects on VEGFR signaling pathways in various biological systems.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in enhancing the efficacy and stability of axitinib.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mecanismo De Acción

Axitinib N-Oxide Tetrahydropyranyl Ether exerts its effects by inhibiting the activity of VEGFR-1, VEGFR-2, and VEGFR-3. These receptors play a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By blocking these receptors, the compound inhibits the growth of new blood vessels, thereby restricting the supply of oxygen and nutrients to tumors, leading to their shrinkage and inhibition of growth .

Comparación Con Compuestos Similares

Similar Compounds

    Axitinib: The parent compound, used in the treatment of advanced renal cell carcinoma.

    Sunitinib: Another tyrosine kinase inhibitor used in cancer treatment.

    Sorafenib: A multi-kinase inhibitor used for treating various types of cancer.

Uniqueness

Axitinib N-Oxide Tetrahydropyranyl Ether is unique due to its enhanced pharmacokinetic properties and stability compared to axitinib. The N-oxide and THP modifications improve its solubility and bioavailability, making it a potentially more effective therapeutic agent .

Propiedades

Fórmula molecular

C27H26N4O3S

Peso molecular

486.6 g/mol

Nombre IUPAC

N-methyl-2-[1-(oxan-2-yl)-3-[(E)-2-(1-oxidopyridin-1-ium-2-yl)ethenyl]indazol-6-yl]sulfanylbenzamide

InChI

InChI=1S/C27H26N4O3S/c1-28-27(32)22-9-2-3-10-25(22)35-20-13-14-21-23(15-12-19-8-4-6-16-30(19)33)29-31(24(21)18-20)26-11-5-7-17-34-26/h2-4,6,8-10,12-16,18,26H,5,7,11,17H2,1H3,(H,28,32)/b15-12+

Clave InChI

AIMSUHVXJWEWAK-NTCAYCPXSA-N

SMILES isomérico

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4CCCCO4)/C=C/C5=CC=CC=[N+]5[O-]

SMILES canónico

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4CCCCO4)C=CC5=CC=CC=[N+]5[O-]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.